1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide
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Overview
Description
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide is a compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring with a sulfonamide group
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyrimidine-2-amine.
Reaction with Piperidine: This intermediate is then reacted with piperidine under specific conditions to form the desired piperidine derivative.
Sulfonamide Formation:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group and sulfonamide moiety can participate in nucleophilic substitution reactions under suitable conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and catalysts such as palladium on carbon. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide can be compared with similar compounds such as:
1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which may alter its biological activity and solubility.
4-(Trifluoromethyl)pyrimidine-2-thiol: This compound features a thiol group, which can participate in different chemical reactions compared to the sulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O2S/c11-10(12,13)8-1-4-15-9(16-8)17-5-2-7(3-6-17)20(14,18)19/h1,4,7H,2-3,5-6H2,(H2,14,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBCYVVTUOMCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)N)C2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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